A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-iodophenol
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-iodophenol
Introduction
In the landscape of modern drug discovery and organic synthesis, halogenated phenols serve as indispensable structural motifs and versatile chemical intermediates. Among these, 2-Fluoro-5-iodophenol (CAS No. 186589-89-9) is a compound of significant interest. Its unique trifunctional arrangement—a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring—provides multiple reaction sites for synthetic elaboration. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the iodo group is a versatile handle for cross-coupling reactions, making this molecule a valuable building block for complex pharmaceutical agents and protein degraders.[1]
This technical guide offers an in-depth exploration of the core physical and chemical properties of 2-Fluoro-5-iodophenol. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical, field-proven insights into its characterization and handling.
Physicochemical and Spectroscopic Properties
The physical characteristics of a compound govern its behavior in both storage and reaction conditions. The properties of 2-Fluoro-5-iodophenol are dictated by a combination of hydrogen bonding from the hydroxyl group, the high electronegativity of fluorine, and the large atomic radius and polarizability of iodine.
Summary of Physical Properties
The key quantitative physical properties of 2-Fluoro-5-iodophenol are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models, a common practice for specialized reagents.[1]
| Property | Value | Source(s) |
| CAS Number | 186589-89-9 | [2] |
| Molecular Formula | C₆H₄FIO | [2] |
| Molecular Weight | 238.00 g/mol | [2] |
| Physical Form | Solid, White to off-white | [1] |
| Melting Point | Not reported in reviewed literature | N/A |
| Boiling Point | 248.9 °C (at 760 mmHg) | |
| Density (Predicted) | 2.085 g/cm³ | [1] |
| pKa (Predicted) | 7.86 ± 0.10 | [1] |
Detailed Analysis of Properties
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Melting and Boiling Point : The compound exists as a solid at room temperature. While a specific melting point is not consistently reported in publicly available literature, its high boiling point of 248.9 °C is indicative of strong intermolecular forces. These include hydrogen bonding mediated by the phenolic proton and significant dipole-dipole interactions and London dispersion forces arising from the polarized C-F and C-I bonds.
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Solubility : Specific solubility data for 2-Fluoro-5-iodophenol is not widely published. However, based on its molecular structure and data from analogous compounds like 2-iodophenol and 4,5-Difluoro-2-iodo-phenol, a clear pattern can be inferred.[3][4] It is expected to have low solubility in water due to the hydrophobic nature of the iodinated benzene ring. Conversely, it should be readily soluble in common organic solvents such as ethanol, methanol, dichloromethane, acetone, and diethyl ether, which can engage in hydrogen bonding or effectively solvate the aromatic ring.[3][4]
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Acidity (pKa) : The predicted pKa of 7.86 suggests that 2-Fluoro-5-iodophenol is a stronger acid than phenol (pKa ≈ 9.98).[1][5] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of both the fluorine and iodine substituents. These halogens help stabilize the resulting phenoxide anion, thereby facilitating the dissociation of the proton from the hydroxyl group.[6][7] Understanding the pKa is critical for designing reactions involving deprotonation of the phenol, such as Williamson ether synthesis or O-acylation.
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Spectroscopic Profile :
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. Other key signals would include C-O stretching around 1200-1250 cm⁻¹, aromatic C=C stretching from 1450-1600 cm⁻¹, and C-F and C-I stretching vibrations at lower wavenumbers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would display signals in the aromatic region (approx. 6.5-8.0 ppm) for the three protons on the benzene ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the positions of the F, I, and OH groups.
-
¹³C NMR : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to iodine (C-I) would appear at a relatively high field (low ppm value) due to the heavy atom effect.
-
¹⁹F NMR : A single resonance would confirm the presence of the fluorine atom.
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-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z 238. A characteristic isotopic pattern would be expected due to the presence of iodine (¹²⁷I is the only stable isotope).
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Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be verifiable. The following sections provide standardized, step-by-step protocols for the characterization of 2-Fluoro-5-iodophenol in a research setting.
Protocol 1: Melting Point Determination
Causality and Rationale : The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.
Methodology :
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Sample Preparation : Place a small amount (1-2 mg) of dry 2-Fluoro-5-iodophenol powder onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to find a rough estimate.
-
Accurate Measurement : For an accurate reading, set the heating rate to 1-2 °C/min, starting from a temperature approximately 15-20 °C below the estimated melting point.
-
Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Post-Analysis : Allow the apparatus to cool. Clean any residual material from the sample area.
Protocol 2: Infrared (IR) Spectrum Acquisition
Causality and Rationale : IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. The "thin solid film" method is a rapid and solvent-free technique for analyzing solid samples.
Methodology :
-
Solvent Selection : Choose a volatile solvent in which 2-Fluoro-5-iodophenol is soluble (e.g., dichloromethane or acetone).
-
Sample Preparation : Place approximately 10-20 mg of the solid into a small vial. Add a few drops of the chosen solvent to completely dissolve the solid.
-
Film Casting : Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (resulting in weak peaks), add another drop of the solution and let it evaporate.
-
Background Scan : Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Scan : Place the salt plate with the solid film into the sample holder in the spectrometer.
-
Acquire Spectrum : Initiate the sample scan. The resulting spectrum will show absorption peaks corresponding to the functional groups in 2-Fluoro-5-iodophenol.
-
Post-Analysis : Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator for storage.
Safety, Handling, and Storage
Trustworthiness through Self-Validation : A protocol is only trustworthy if it incorporates safety as a core principle. The following guidelines are synthesized from established safety data for halogenated aromatic compounds and are critical for mitigating risk.
Hazard Identification
2-Fluoro-5-iodophenol is classified with the following GHS hazard statements, indicating it must be handled with care[2]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
The GHS pictogram is the exclamation mark (GHS07), signifying it is a harmful irritant.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.
-
General Hygiene : Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
Proper storage is crucial to maintain the compound's integrity.
-
Temperature : Store at 2–8 °C (refrigerated).[1]
-
Atmosphere : Store under an inert gas like nitrogen or argon to prevent oxidation.[1]
-
Light : Protect from light, as many iodinated compounds are light-sensitive. Store in an amber glass bottle.
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.
Conclusion
2-Fluoro-5-iodophenol is a strategically important building block whose physical properties are a direct reflection of its complex molecular structure. Its high boiling point, moderate acidity, and characteristic spectroscopic signatures are key parameters that inform its application in synthetic chemistry. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers and drug development professionals can confidently characterize, handle, and utilize this versatile compound to advance their scientific objectives.
References
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Predicting pKa values of substituted phenols from atomic charges . International Journal of Molecular Sciences. Available at: [Link]
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2-Fluoro-5-iodophenol | C6H4FIO | CID 46911832 . PubChem, National Institutes of Health. Available at: [Link]
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Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One] . ResearchGate. Available at: [Link]
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The Chemical Safety and Handling of 2-Fluoro-5-Iodophenol . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Substituent effects on the physical properties and pKa of phenol . ResearchGate. Available at: [Link]
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NEET UG: Chemistry- Physical and chemical properties of phenols . Unacademy. Available at: [Link]
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Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. Available at: [Link]
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4,5-Difluoro-2-iodo-phenol . ChemBK. Available at: [Link]
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2-iodophenol at best price in Pune . IndiaMART. Available at: [Link]
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